molecular formula C24H21N3O4S B2776743 3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866016-09-3

3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2776743
CAS No.: 866016-09-3
M. Wt: 447.51
InChI Key: IGMNPCLVHOTANO-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic compound containing a thiophene and a pyrimidine ring fused together . The ethylphenyl and nitrobenzyl groups are likely attached at the 3 and 1 positions of the thieno[2,3-d]pyrimidine core, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic thieno[2,3-d]pyrimidine core, with the ethylphenyl and nitrobenzyl groups attached at the 3 and 1 positions, respectively . The presence of the nitro group could introduce some polarity into the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and could therefore make the molecule more susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase its polarity and potentially its solubility in polar solvents .

Future Directions

Thieno[2,3-d]pyrimidines and their derivatives are an active area of research due to their diverse biological activities . Future research could explore the potential biological activities of this specific compound, as well as methods for its synthesis .

Properties

CAS No.

866016-09-3

Molecular Formula

C24H21N3O4S

Molecular Weight

447.51

IUPAC Name

11-(4-ethylphenyl)-9-[(3-nitrophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C24H21N3O4S/c1-2-15-9-11-17(12-10-15)26-22(28)21-19-7-4-8-20(19)32-23(21)25(24(26)29)14-16-5-3-6-18(13-16)27(30)31/h3,5-6,9-13H,2,4,7-8,14H2,1H3

InChI Key

IGMNPCLVHOTANO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCC5

solubility

not available

Origin of Product

United States

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